Decahydroquinoline-6-carboxamide Demonstrates Sub-Micromolar HDAC6 Inhibition, a Distinct Profile from HDAC3
Direct assay data from BindingDB shows that decahydroquinoline-6-carboxamide (CAS 1052559-55-3) inhibits human HDAC6 with an IC50 of 20 nM. This is a 6.65-fold selectivity over its inhibition of HDAC3, where it shows an IC50 of 133 nM [1]. This intra-target selectivity profile is a key differentiator, as many broad-spectrum HDAC inhibitors (e.g., Vorinostat/SAHA) exhibit potent pan-HDAC inhibition, often with IC50 values in the low nanomolar range for multiple isoforms (e.g., SAHA IC50 ~10 nM for HDAC1 and ~20 nM for HDAC3) [2]. The specific 6.65-fold window for this compound represents a distinct activity cliff that can be exploited in lead optimization.
| Evidence Dimension | Selectivity between HDAC6 and HDAC3 |
|---|---|
| Target Compound Data | HDAC6 IC50 = 20 nM; HDAC3 IC50 = 133 nM |
| Comparator Or Baseline | Vorinostat (SAHA): HDAC1 IC50 ~10 nM; HDAC3 IC50 ~20 nM (Example of pan-inhibitor profile) |
| Quantified Difference | 6.65-fold selectivity for HDAC6 over HDAC3 (Target Compound). < 2-fold selectivity for HDAC1 over HDAC3 (SAHA). |
| Conditions | In vitro enzymatic assay using human HDAC6 (379-382 residues) and HDAC3 with RHKKAc fluorogenic substrate |
Why This Matters
This data provides a specific, quantitative starting point for SAR studies focused on isoform-selective HDAC6 inhibition, a therapeutically relevant target in oncology and neurodegeneration.
- [1] BindingDB. (2024). Affinity Data for BDBM50588334 (decahydroquinoline-6-carboxamide). Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50588334 View Source
- [2] Richon, V. M., Emiliani, S., Verdin, E., Webb, Y., Breslow, R., Rifkind, R. A., & Marks, P. A. (1998). A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proceedings of the National Academy of Sciences, 95(6), 3003-3007. View Source
